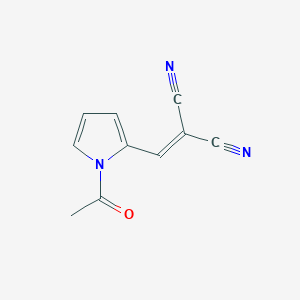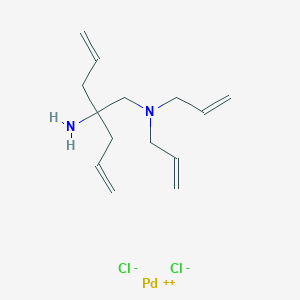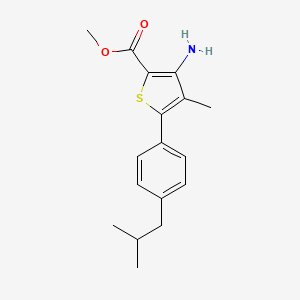
Methyl 3-amino-4-methyl-5-(4-isobutylphenyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-4-methyl-5-(4-isobutylphenyl) thiophene-2-carboxylate: is a complex organic compound with a molecular formula of C16H19NO2S. This compound belongs to the thiophene family, which is known for its aromatic sulfur-containing heterocyclic structure. Thiophene derivatives are widely studied due to their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-methyl-5-(4-isobutylphenyl) thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of thiophene derivatives with appropriate amines and carboxylates under controlled conditions. For instance, the reaction of thiophene-2-carboxylic acid with methylamine and subsequent functionalization steps can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, esterification, and amination are employed under specific temperature and pressure conditions to achieve efficient production. The use of advanced catalysts and automated reactors can further enhance the scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-amino-4-methyl-5-(4-isobutylphenyl) thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted thiophenes .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Methyl 3-amino-4-methyl-5-(4-isobutylphenyl) thiophene-2-carboxylate exhibits significant biological activities. It has been studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to modulate protein tyrosine phosphatases (PTPases) makes it a valuable compound in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its properties make it suitable for applications in optoelectronic devices and sensors .
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-4-methyl-5-(4-isobutylphenyl) thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, its role as a modulator of protein tyrosine phosphatases (PTPases) suggests that it can influence signaling pathways involved in cell growth, differentiation, and apoptosis. The compound’s ability to bind to these enzymes and alter their activity is crucial for its biological effects .
Comparación Con Compuestos Similares
- Methyl 3-amino-2-thiophenecarboxylate
- Methyl 3-sulfonyl amino-2-thiophenecarboxylate
- Methyl 3-amino-5-(4-isobutylphenyl)thiophene-2-carboxylate
Uniqueness: Methyl 3-amino-4-methyl-5-(4-isobutylphenyl) thiophene-2-carboxylate stands out due to its specific substitution pattern on the thiophene ring, which imparts unique chemical and biological properties. Its isobutylphenyl group enhances its lipophilicity and potential interactions with biological membranes, making it a promising candidate for drug development .
Propiedades
Fórmula molecular |
C17H21NO2S |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
methyl 3-amino-4-methyl-5-[4-(2-methylpropyl)phenyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C17H21NO2S/c1-10(2)9-12-5-7-13(8-6-12)15-11(3)14(18)16(21-15)17(19)20-4/h5-8,10H,9,18H2,1-4H3 |
Clave InChI |
YNLLERYFYBSAJG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1N)C(=O)OC)C2=CC=C(C=C2)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-6,6'-Bis(diphenylphosphino)-N2,N2,N2',N2'-tetramethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12876605.png)

![1-(2-(Aminomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12876617.png)
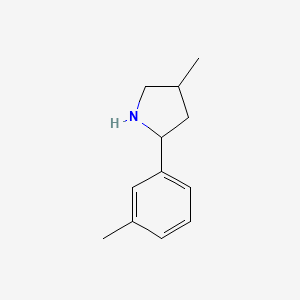
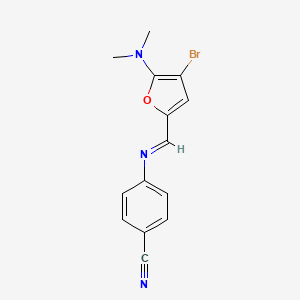
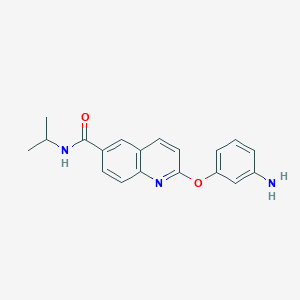
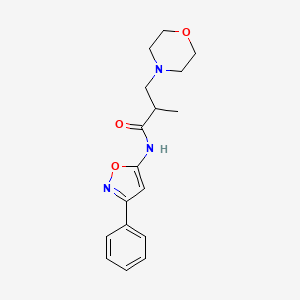
![2-(Difluoromethoxy)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12876648.png)
![3-(5-Bromopyridin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876655.png)

